molecular formula C48H94NO8P B1263575 1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1263575
M. Wt: 844.2 g/mol
InChI Key: XUCOLWONUSFHRC-QFQSVWFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (15Z)-tetracosenoyl respectively. It derives from a hexadecanoic acid and a (15Z)-tetracosenoic acid.

Scientific Research Applications

Synthesis and Biological Properties

1-Hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine belongs to a group of compounds with significant biological and toxicological properties. For instance, the synthesis of arsenic-containing phosphatidylcholines, to which this compound is related, has been reported, enabling the study of biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Physical and Chemical Characteristics

Studies focusing on the critical micellar concentration of compounds similar to 1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine have provided insights into their physical and chemical characteristics. Such studies are important for understanding the behavior of these compounds in biological systems (Kramp et al., 1984).

Enzymatic Synthesis and Biological Activities

The enzymatic synthesis of related compounds has been shown to possess significant biological activities, such as antihypertensive and platelet-aggregating properties (Wykle et al., 1980).

Lipid Analysis and Characterization

Advances in analytical techniques like high-performance liquid chromatography and fast atom bombardment mass spectrometry have enabled the characterization of unusual phospholipid molecular species, including those similar to 1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).

Novel Synthesis Approaches

Research has also been conducted on synthesizing novel analogs of phosphatidylcholine, which help in understanding the role of phospholipases in biological processes (Agarwal et al., 1984).

Study of Biological Membranes

Investigations into the interactions of certain molecules with lipid membranes using techniques like IR reflection absorption spectroscopy have provided valuable insights into the enzymatic processes involving phospholipids (Gericke & Hühnerfuss, 1994).

properties

Product Name

1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C48H94NO8P

Molecular Weight

844.2 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-tetracos-15-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,46H,6-19,22-45H2,1-5H3/b21-20-/t46-/m1/s1

InChI Key

XUCOLWONUSFHRC-QFQSVWFISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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